molecular formula C9H5BrClF3O B1410908 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone CAS No. 1805591-24-5

2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone

Cat. No.: B1410908
CAS No.: 1805591-24-5
M. Wt: 301.49 g/mol
InChI Key: FRMLQUHKKHADPE-UHFFFAOYSA-N
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Description

2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative with the molecular formula C₉H₅BrClF₃O. Its structure features a bromine atom at the 2' position, a chlorine atom at the 5' position, and a trifluoromethyl (-CF₃) group at the 3' position of the acetophenone backbone. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its halogen and electron-withdrawing substituents enhance its reactivity in cross-coupling reactions and nucleophilic substitutions .

The trifluoromethyl group likely contributes to increased lipophilicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

1-[2-bromo-5-chloro-3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)6-2-5(11)3-7(8(6)10)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMLQUHKKHADPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone typically involves the bromination and chlorination of acetophenone derivatives. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at elevated temperatures, around 90°C, using acetic acid as the solvent. The molar ratio of the substrate to the brominating agent is typically 1.0:1.1 .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation Reactions: The acetophenone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products

    Substitution Reactions: Products include substituted acetophenone derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-chloro-3’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The presence of electron-withdrawing groups such as bromine, chlorine, and trifluoromethyl enhances its reactivity. These groups can influence the compound’s ability to participate in nucleophilic and electrophilic reactions, thereby affecting its biological activity and chemical behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

The table below highlights key structural differences and similarities with related acetophenone derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity CAS Number Reference
2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone Br (2'), Cl (5'), CF₃ (3') C₉H₅BrClF₃O 321.01 Pharmaceutical intermediates 1132701-00-8
3'-Bromo-5'-chloro-2'-hydroxyacetophenone Br (3'), Cl (5'), OH (2') C₈H₆BrClO₂ 249.49 Chalcone synthesis 59443-15-1
4'-Chloro-3'-(trifluoromethyl)acetophenone Cl (4'), CF₃ (3') C₉H₆ClF₃O 222.60 Agrochemical intermediates 129825-11-2
3'-(Trifluoromethyl)acetophenone CF₃ (3') C₉H₇F₃O 188.14 Solvent in organic reactions 349-76-8
2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone Br (2'), F (4'), CF₃ (3') C₉H₅BrF₄O 301.04 Cross-coupling reactions 537050-14-9
Key Observations:

Substituent Effects on Reactivity: The hydroxyl group in 3'-Bromo-5'-chloro-2'-hydroxyacetophenone enhances its participation in Claisen-Schmidt condensations to form chalcones (e.g., yields up to 60-75% for related compounds) . In contrast, the trifluoromethyl group in the target compound increases electrophilicity at the ketone, favoring nucleophilic additions or reductions .

Halogen Diversity: Bromine and chlorine atoms in the target compound provide sites for Suzuki-Miyaura or Ullmann couplings, whereas fluorine substituents (e.g., in 2-Bromo-4'-fluoro-3'-(trifluoromethyl)acetophenone) enhance metabolic stability in drug candidates .

Physical Properties and Stability

Compound Name Boiling Point (°C) Melting Point (°C) Density (g/cm³) Stability Notes Reference
This compound Not reported Not reported Not reported Stable under inert conditions
3'-(Trifluoromethyl)acetophenone 198–200 N/A 1.235 Hygroscopic; store in dry environment
4'-(Trifluoromethyl)acetophenone N/A 30–33 N/A Low thermal stability
  • The trifluoromethyl group generally lowers melting points compared to non-fluorinated analogs (e.g., 4'-(Trifluoromethyl)acetophenone melts at 30–33°C vs. higher for non-fluorinated acetophenones) .
  • Halogenated derivatives like the target compound are typically stored at room temperature but require protection from light and moisture to prevent decomposition .

Biological Activity

2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone is an organic compound with notable biological activity, particularly in the fields of pharmacology and toxicology. This compound has garnered attention for its potential applications in drug development and its effects on various biological systems.

  • Molecular Formula : C9H5BrClF3O
  • Molecular Weight : 299.49 g/mol
  • Melting Point : 27–29 °C

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and potentially increasing bioactivity.

Biological Activity Overview

  • Antimicrobial Activity :
    • Studies have indicated that acetophenone derivatives exhibit varying degrees of antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine, may enhance these effects by altering the electronic properties of the molecule, thus affecting its interaction with microbial membranes.
  • Cytotoxicity :
    • Research has shown that this compound exhibits moderate cytotoxic effects against cancer cell lines. In vitro assays have reported IC50 values indicating significant inhibition of cell proliferation in various cancer models, suggesting potential use in cancer therapy.
  • Apoptosis Induction :
    • The compound has been linked to the activation of apoptotic pathways in cancer cells. Specifically, it has been shown to activate caspases, which are crucial for the execution phase of cell apoptosis.

Case Studies and Research Findings

StudyFindings
Cytotoxicity Assay In a study involving human ovarian cancer cell line A2780, this compound demonstrated an IC50 value of approximately 30 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics like cisplatin .
Mechanism Exploration Further investigations revealed that the compound induces apoptosis through caspase activation, supporting its potential role as an anticancer agent .
Antimicrobial Efficacy Preliminary tests indicated antimicrobial activity against several bacterial strains, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into structure-activity relationships (SAR).

CompoundStructureBiological Activity
2-BromoacetophenoneStructureModerate cytotoxicity; less potent than this compound
4-ChloroacetophenoneStructureAntimicrobial properties; lower cytotoxicity compared to the target compound
Trifluoromethyl acetophenonesVariesEnhanced lipophilicity; variable cytotoxic effects depending on substituents

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves halogenation of a precursor acetophenone derivative. For example, bromination using N-bromosuccinimide (NBS) or bromine in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) under anhydrous conditions at 0–25°C. Chlorination may precede or follow bromination, depending on substrate sensitivity. Reaction optimization focuses on temperature control (to avoid polyhalogenation), stoichiometric ratios (1:1 for selective mono-substitution), and solvent choice (e.g., dichloromethane or carbon tetrachloride for non-polar environments). Yield improvements (70–85%) are achieved via inert atmosphere protocols to minimize side reactions .

Q. How is this compound characterized spectroscopically, and what are the critical spectral markers?

  • Methodological Answer :

  • ¹H/¹³C NMR : The trifluoromethyl (-CF₃) group appears as a singlet at ~120–125 ppm (¹³C NMR). The acetophenone carbonyl (C=O) resonates at ~195–205 ppm. Bromine and chlorine substituents deshield adjacent protons, causing splitting patterns (e.g., para-Cl protons at ~7.5–8.0 ppm in ¹H NMR).
  • Mass Spectrometry (MS) : Molecular ion peak [M]⁺ at m/z 321.01 (C₉H₃BrClF₃O⁺) with fragmentation patterns showing loss of Br (≈80 Da) and CF₃ (≈69 Da).
  • IR Spectroscopy : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, Cl, CF₃) influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The meta-directing effects of Br and Cl, combined with the strong electron-withdrawing nature of CF₃, reduce electron density at the aromatic ring, favoring electrophilic substitution at specific positions. Computational studies (DFT calculations) predict activation energies for Suzuki-Miyaura couplings, where the Br substituent acts as a leaving group. Steric hindrance from CF₃ may necessitate bulky ligands (e.g., SPhos or XPhos) to enhance catalytic efficiency. Contrasting reactivity with non-halogenated analogs shows 20–30% lower yields in Heck reactions due to reduced π-electron availability .

Q. What strategies resolve contradictions in reported reaction yields for trifluoromethylated acetophenone derivatives?

  • Methodological Answer : Discrepancies often arise from solvent polarity effects and trace moisture. For example:

  • Low yields (<50%) : Trace water hydrolyzes intermediates; use of molecular sieves or anhydrous solvents (e.g., THF over DMF) improves stability.
  • Side-product formation : Competing Friedel-Crafts alkylation is mitigated by lowering reaction temperatures (<40°C) and using Brønsted acid catalysts (e.g., H₃PO₄) instead of Lewis acids.
  • Validation : Replicate reactions under inert conditions (argon/glovebox) and compare HPLC purity profiles (C18 column, acetonitrile/water gradient) to isolate target compounds .

Q. How can computational modeling predict the compound’s interactions in enzyme inhibition studies?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target enzymes (e.g., cytochrome P450). The CF₃ group’s hydrophobicity enhances binding to non-polar active sites, while Br/Cl substituents form halogen bonds with backbone carbonyls (e.g., 2.8–3.2 Å distances). QSAR studies correlate substituent electronegativity (Hammett σ values) with IC₅₀ data, showing a 5–10x potency increase compared to non-halogenated analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2'-Bromo-5'-chloro-3'-(trifluoromethyl)acetophenone
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